BenchChemオンラインストアへようこそ!

[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Lipophilicity Regioisomer comparison Drug-likeness

This fluorinated 1,2,4-oxadiazole building block features a 1,1-difluoroethyl group providing unique lipophilicity/metabolic stability balance vs CF3, CHF2, or non-fluorinated analogs. Validated in sub-nM PARG inhibitors (IC50 0.0600 nM, US20250042891). The methanamine HCl salt enables direct amide coupling, saving 1–2 steps vs chloromethyl analogs. The 1,2,4-oxadiazole core provides ~1 log unit higher log D than 1,3,4-isomers, offering a quantifiable lipophilicity window for CNS and agrochemical programs. 98% purity, suitable for direct use in assays.

Molecular Formula C5H8ClF2N3O
Molecular Weight 199.59
CAS No. 2230800-04-9
Cat. No. B2956616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
CAS2230800-04-9
Molecular FormulaC5H8ClF2N3O
Molecular Weight199.59
Structural Identifiers
SMILESCC(C1=NOC(=N1)CN)(F)F.Cl
InChIInChI=1S/C5H7F2N3O.ClH/c1-5(6,7)4-9-3(2-8)11-10-4;/h2,8H2,1H3;1H
InChIKeyMRFFEBABEKHKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: A Strategic Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 2230800-04-9) is a fluorinated small-molecule building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1,1-difluoroethyl group and at the 5-position with a methanamine handle, supplied as the hydrochloride salt (C5H8ClF2N3O, MW 199.59) [1]. The 1,2,4-oxadiazole ring serves as a recognized bioisostere for ester and amide functionalities, offering resistance to hydrolysis, while the 1,1-difluoroethyl substituent modulates lipophilicity and metabolic stability distinct from non-fluorinated, trifluoromethyl, or difluoromethyl analogs [2]. This specific substitution pattern has been incorporated into advanced leads in PARG inhibitor programs, as evidenced by patent-disclosed compounds achieving IC50 values as low as 0.0600 nM when incorporating the 3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl motif [3].

Why Generic 1,2,4-Oxadiazole Methanamine Building Blocks Cannot Substitute for [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride in Lead Optimization


Substituting the 1,1-difluoroethyl substituent with non-fluorinated alkyl, trifluoromethyl, or regioisomeric analogs fundamentally alters the physicochemical and pharmacokinetic profile of derived lead compounds. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole regioisomers exhibit approximately one order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts, directly impacting permeability, solubility, and off-target liability profiles [1]. The 1,1-difluoroethyl group (CF2CH3) specifically provides a unique balance of lipophilicity and metabolic soft-spot blockade not achievable with a CHF2 or CF3 group: the terminal CH3 group attenuates the strong electron-withdrawing effect of fluorine while the gem-difluoro motif resists cytochrome P450-mediated oxidation at the benzylic position [2]. Consequently, analogs bearing methyl, trifluoromethyl, or chloromethyl substituents at the 3-position yield compounds with divergent log D, metabolic turnover, and target engagement profiles, making one-for-one substitution in a lead series scientifically invalid without full re-optimization.

Quantitative Head-to-Head Evidence Guide: [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride Versus Closest Analogs


Lipophilicity Log D Differential: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomeric Scaffolds

The 1,2,4-oxadiazole scaffold, to which the target compound belongs, exhibits approximately 10-fold higher log D than paired 1,3,4-oxadiazole isomers. In a systematic comparison of matched molecular pairs from the AstraZeneca collection, 1,2,4-oxadiazoles consistently showed log D values ~1 unit higher than their 1,3,4 counterparts [1]. This difference translates to an order-of-magnitude shift in membrane permeability and a measurable impact on hERG inhibition and aqueous solubility [1].

Lipophilicity Regioisomer comparison Drug-likeness

PARG Inhibitor Potency Achieved via 3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl Incorporation: Sub-Nanomolar IC50

When the 3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl scaffold is embedded into a larger indazole-sulfonamide architecture, the resulting compound (US20250042891, Compound 20) achieves an IC50 of 0.0600 nM against the poly(ADP-ribose) glycohydrolase (PARG) catalytic domain (residues 389–976) [1]. By comparison, a structurally analogous compound from the same patent series in which the oxadiazole substituent is replaced by a 5-(difluoromethyl)-1,3,4-thiadiazol-2-yl group (Compound 19) yields a distinct potency and selectivity profile, highlighting the critical contribution of the 3-(1,1-difluoroethyl)-1,2,4-oxadiazole fragment to target engagement [2].

PARG inhibition Oncology DNA damage response

Metabolic Stability Advantage of 1,1-Difluoroethyl over Non-Fluorinated Alkyl Substituents on the 1,2,4-Oxadiazole Core

The 1,1-difluoroethyl group (CF2CH3) introduced at the 3-position of the 1,2,4-oxadiazole ring is specifically designed to resist cytochrome P450-mediated oxidative metabolism at the benzylic position. In contrast, non-fluorinated ethyl or methyl substituents at the same position are susceptible to rapid hydroxylation and subsequent clearance. The gem-difluoro motif serves as a metabolic blocking group; literature on fluorinated heteroarylether bioisosteres demonstrates that direct installation of the CF2Me group onto heterocycles provides a chemoselective and predictable handle for modulating oxidative metabolism [1]. This principle is supported by broader medicinal chemistry observations that fluorination at benzylic positions consistently reduces intrinsic clearance in human liver microsome assays, typically by 5- to 20-fold compared to the non-fluorinated congener [2].

Metabolic stability CYP450 oxidation Fluorine blocking

Differentiation from 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole: Amine vs. Chloride as Synthetic Handle

A closely related building block, 5-(chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole (CAS 1287685-82-8), shares the identical oxadiazole core and difluoroethyl substituent but bears a chloromethyl group at the 5-position instead of a methanamine . The target compound's primary amine handle (NH2) enables direct amide coupling, reductive amination, and urea formation without the need for prior nucleophilic displacement of chloride, which typically requires harsher conditions and generates stoichiometric halide waste . Furthermore, the hydrochloride salt form provides superior aqueous solubility for parallel synthesis and high-throughput experimentation workflows compared to the neutral chloromethyl analog.

Synthetic utility Functional group interconversion Amine handle

Purity Benchmarking: 98% vs. 95% Specification Advantage for Reproducible Biological Assays

Commercially available [3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is supplied at a certified purity of 98% (Leyan, product number 2265414) , whereas the chloromethyl analog 5-(chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole is typically offered at 95% purity (AKSci, product 0689DP) . A 3% absolute purity difference may translate to a significantly larger discrepancy in biologically active impurity burden, particularly when the impurity profile includes structurally related oxadiazole byproducts that could act as competitive inhibitors or non-specific assay interferents. The higher purity specification directly reduces the risk of false-positive or false-negative results in enzyme inhibition and cell-based assays.

Purity specification Assay reproducibility Procurement quality

Optimal Scientific and Industrial Application Scenarios for [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride


PARG Inhibitor Lead Optimization and DNA Damage Response Drug Discovery

The 1,2,4-oxadiazole scaffold bearing the 1,1-difluoroethyl substituent has been validated in sub-nanomolar PARG inhibitors (IC50 = 0.0600 nM) as disclosed in US20250042891 [1]. Procuring [3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride as a key intermediate enables direct construction of focused compound libraries targeting the DNA damage response pathway, with confidence that the core scaffold is pre-validated for on-target potency. The primary amine handle allows parallel amide coupling to explore SAR at the oxadiazole 5-position without additional functional group interconversion steps.

Building Block for CNS-Penetrant Compound Libraries Requiring Balanced Lipophilicity

Systematic analysis has shown that 1,2,4-oxadiazoles exhibit approximately 1 log unit higher lipophilicity (log D) than 1,3,4-oxadiazole regioisomers [2]. For CNS drug discovery programs where moderate-to-high permeability is required without excessive log P that could drive hERG liability, the 3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl scaffold provides a quantifiable and predictable lipophilicity window. The difluoroethyl group further refines this window by adding polarity-modulating fluorine atoms without the extreme electron withdrawal of a CF3 group, positioning the building block as an optimal choice for CNS lead generation sets.

Parallel Synthesis and High-Throughput Experimentation Workflows

The methanamine hydrochloride salt form offers superior aqueous solubility for automated liquid handling and parallel amide coupling in 96- or 384-well format . Compared to the chloromethyl analog (CAS 1287685-82-8), which requires an additional nucleophilic displacement step, this building block saves 1–2 synthetic steps per compound and avoids azide-based chemistry. With 98% certified purity, the compound is suitable for direct use in biochemical and cell-based assays without pre-purification, supporting efficient hit-to-lead and lead optimization campaigns.

Agrochemical Fungicide Discovery Utilizing Fluorinated Oxadiazole Scaffolds

The 1,2,4-oxadiazole core and specifically fluorinated variants have been claimed as microbiocidal agents in multiple agrochemical patents (e.g., Syngenta WO2015/185485) [3]. The 1,1-difluoroethyl substituent enhances metabolic stability in plant and soil matrices, extending the half-life of active ingredients. The methanamine handle permits facile derivatization to explore fungicidal SAR, making this building block a strategic starting point for agrochemical lead generation targeting phytopathogenic fungi.

Quote Request

Request a Quote for [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.